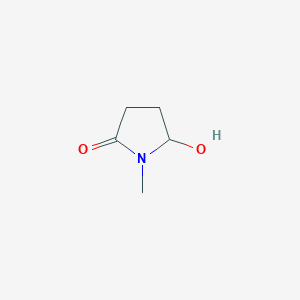
5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide
描述
5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide is a compound studied for its various chemical and physical properties. The focus on this compound involves understanding its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
The synthesis of similar compounds involves cycloaddition reactions and spontaneous elimination processes, leading to the formation of the desired isoxazole derivatives. For example, 3-carboxyisoxazole compounds were synthesized by cycloaddition of carbethoxyformonitrile oxide to specific precursors followed by hydrolysis (Patterson, Cheung, & Ernest, 1992).
Molecular Structure Analysis
Vibrational spectral analysis using FT-IR and FT-Raman spectroscopy techniques has been employed to study the molecular structure of similar isoxazole carboxamide molecules. The equilibrium geometry, harmonic vibrational frequencies, and various bonding features have been computed using density functional methods (Shahidha, Muthu, Porchelvi, & Govindarajan, 2014).
Chemical Reactions and Properties
Isoxazole carboxamides participate in various chemical reactions, leading to the formation of a wide range of derivatives. The key step in the formation involves 1,3-dipolar cycloaddition reactions, highlighting their reactivity and potential for chemical modifications (Hamper, Leschinsky, Massey, Bell, Brannigan, & Prosch, 1995).
Physical Properties Analysis
The physical properties of isoxazole carboxamides, such as solubility and thermal stability, are of significant interest. These compounds exhibit good solubility in a range of solvents and possess good thermal stability, making them suitable for various applications (Bouck & Rasmussen, 1993).
Chemical Properties Analysis
Isoxazole carboxamides exhibit interesting chemical properties, including potential herbicidal activity and the ability to undergo various chemical transformations. Studies have shown that certain isoxazole derivatives exhibit significant herbicidal activity against a range of weeds, demonstrating the practical applications of these chemical properties (Hamper et al., 1995).
科学研究应用
1. Rheumatoid Arthritis Treatment
- Application Summary: Leflunomide is an anti-rheumatic drug (DMARD) used to treat rheumatoid arthritis (RA) . It works by inhibiting T-cell proliferation after converting to its active metabolite i.e. A771726 in humans .
- Results/Outcomes: Leflunomide has been found to be effective in reducing symptoms of RA, including pain, swelling, and morning stiffness .
2. Solubility Enhancement
- Application Summary: Leflunomide has low water solubility, which results in low absorption in the gastrointestinal tract . Researchers have used a gel entrapment technique to enhance the solubility of Leflunomide .
- Methods of Application: In this study, Hydroxy Propyl Methyl Cellulose and Ethyl Cellulose were used, which were converted to gel with the addition of different organic solvents such as Ethanol, Chloroform, Di chloro Methane, etc . The analyses of the samples were done by UV Spectrophotometer at 260nm .
- Results/Outcomes: The results showed an increment in the solubility of the Leflunomide drug by the gel entrapment technique. The solubility was found to be 5.23, 3.80, 3.05, and 2.64 times using HPMC+Chloroform, HPMC+Ethanol+ Dichloro methane, HPMC+Ethanol+Water, HPMC+Ethyl Cellulose+ Dichloro methane+ Water respectively .
3. Metal-Free Synthetic Routes to Isoxazoles
- Application Summary: Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide could potentially be used in the development of new eco-friendly synthetic strategies .
- Results/Outcomes: This application is still in the research phase, and specific results or outcomes are not yet available .
4. Chemical Derivatization of Amino-Functionalized Model Surfaces
- Application Summary: 3,5-Bis (trifluoromethyl)phenyl isocyanate, a compound similar to 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide, is used in the chemical derivatization of amino-functionalized model surfaces .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results/Outcomes: The specific results or outcomes are not detailed in the source .
5. Promoting Organic Transformations
- Application Summary: The 3,5-bis (trifluoromethyl)phenyl motif, which is part of the structure of 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide, is used extensively in promoting organic transformations .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results/Outcomes: The specific results or outcomes are not detailed in the source .
6. Pharmaceutical Reference Standard
- Application Summary: Leflunomide, also known as 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide, may be used as a pharmaceutical reference standard for the quantification of the analyte in pharmaceutical formulations .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results/Outcomes: The specific results or outcomes are not detailed in the source .
安全和危害
未来方向
属性
IUPAC Name |
5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7-10(6-16-19-7)11(18)17-9-4-2-3-8(5-9)12(13,14)15/h2-6H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFQQKBZIFSAMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210661 | |
| Record name | 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |
CAS RN |
61643-23-0 | |
| Record name | 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061643230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 61643-23-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYL-N-(3-(TRIFLUOROMETHYL)PHENYL)ISOXAZOLE-4-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7D26R0ANW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4,4'-Trimethylenebis(oxy)bis[3-bromobenzonitrile]](/img/structure/B29160.png)




![Ethyl 4-{3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl}benzoate](/img/structure/B29170.png)
![2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B29173.png)


![6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B29193.png)
![4-[3-[Ethyl(3-phenylpropyl)amino]propyl]phenol](/img/structure/B29196.png)